Lipophilicity Modulation: Para-Methyl Substitution Increases Computed XLogP3-AA by 0.4 Units Relative to 2-Benzyl Analog
The target compound exhibits a computed XLogP3-AA value of 1.8, compared to 1.4 for the direct 2-benzyl-octahydropyrrolo[3,4-c]pyrrole analog lacking the 4-methyl substituent [1][2]. This ΔXLogP = +0.4 represents a significant shift in lipophilicity, which influences solubility and permeability profiles [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 2-Benzyl-octahydropyrrolo[3,4-c]pyrrole: XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.4 log unit increase in lipophilicity can substantially alter a compound's ADME profile; for procurement, this differentiates the target as a tool for programs requiring higher logP without introducing additional heteroatoms or ring systems.
- [1] PubChem. (2024). 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole. Compound Summary, CID 60915637. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Compound Summary, CID 4454387. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
